molecular formula C27H27N5O3 B2412890 5-(4-(cyclopropanecarbonyl)piperazin-1-yl)-1-methyl-3-(naphthalen-1-ylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1021095-24-8

5-(4-(cyclopropanecarbonyl)piperazin-1-yl)-1-methyl-3-(naphthalen-1-ylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2412890
CAS No.: 1021095-24-8
M. Wt: 469.545
InChI Key: DKSIHSNOTHPTDH-UHFFFAOYSA-N
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Description

5-(4-(cyclopropanecarbonyl)piperazin-1-yl)-1-methyl-3-(naphthalen-1-ylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C27H27N5O3 and its molecular weight is 469.545. The purity is usually 95%.
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Scientific Research Applications

Mannich Reaction Applications

The Mannich reaction, which involves the synthesis of 5-aminomethylsubstituted pyrimidine derivatives, has been utilized in creating compounds related to the chemical structure . This process has led to the creation of derivatives with potential applications in various scientific research fields (Meshcheryakova, Kataev, & Munasipova, 2014).

Chemosensitization in Antibiotic Resistance

Compounds similar to the chemical have been evaluated for their ability to improve antibiotic effectiveness against Staphylococcus aureus, including methicillin-resistant strains. This suggests potential applications in combating antibiotic resistance (Matys et al., 2015).

Anticonvulsant Potential

Research on naphthalen-2-yl acetate and diazaspiro derivatives, which share structural similarities, has revealed potential anticonvulsant applications. These compounds have been evaluated for their ability to delay strychnine-induced seizures, indicating possible use in neurological research (Ghareb, Abdel Daim, El-Sayed, & Elgawish, 2017).

Antimicrobial Activity

The antimicrobial properties of related compounds have been explored, particularly against organisms like Staphylococcus aureus, Mycobacterium luteum, Candida tenuis, and Aspergillus niger. This highlights potential applications in antimicrobial research and development (Voskienė, Sapijanskaitė, Mickevičius, Kantminienė, Stasevych, Komarovska-Porokhnyavets, Musyanovych, & Novikov, 2011).

Serotonin Receptor Antagonism

Derivatives with piperazine groups have been tested for their serotonin (5-HT2) and alpha 1 receptor antagonist activity. This suggests potential implications in psychiatric and neurological research, particularly in the study of mood and cognitive disorders (Watanabe, Usui, Kobayashi, Yoshiwara, Shibano, Tanaka, Morishima, Yasuoka, & Kanao, 1992).

Antidepressant and Anxiolytic Activity

Studies have shown that certain imidazolidine-2,4-dione derivatives exhibit high affinity for serotonin receptors, indicating potential use as antidepressants and anxiolytics. This underscores the possibility of these compounds in mental health research (Czopek, Byrtus, Kołaczkowski, Pawłowski, Dybała, Nowak, Tatarczyńska, Wesołowska, & Chojnacka-wójcik, 2010).

Mechanism of Action

Target of Action

Similar compounds in the pyrido[2,3-d]pyrimidin-5-one and pyrido[2,3-d]pyrimidin-7-one classes have been identified as inhibitors of phosphatidylinositol 3-kinase (pi3k), protein tyrosine kinases, and cyclin-dependent kinases . These targets play crucial roles in cell signaling, growth, and proliferation.

Biochemical Pathways

The compound likely affects the PI3K/AKT/mTOR pathway, which is involved in cell survival and growth . By inhibiting PI3K, the compound could prevent the activation of AKT, thereby reducing mTOR activation and ultimately leading to reduced cell proliferation and survival. Additionally, by inhibiting protein tyrosine kinases and cyclin-dependent kinases, the compound could disrupt cell cycle progression and growth factor signaling .

Result of Action

The molecular and cellular effects of the compound’s action would likely include reduced cell proliferation and potentially cell death, given its potential role as an inhibitor of PI3K, protein tyrosine kinases, and cyclin-dependent kinases . These effects could be beneficial in the context of diseases characterized by excessive cell proliferation, such as cancer.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability . For example, extreme pH or temperature could affect the compound’s structure and therefore its ability to bind to its targets. Additionally, the presence of other molecules could lead to competitive or noncompetitive inhibition, affecting the compound’s efficacy.

Properties

IUPAC Name

5-[4-(cyclopropanecarbonyl)piperazin-1-yl]-1-methyl-3-(naphthalen-1-ylmethyl)pyrido[2,3-d]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N5O3/c1-29-24-23(22(11-12-28-24)30-13-15-31(16-14-30)25(33)19-9-10-19)26(34)32(27(29)35)17-20-7-4-6-18-5-2-3-8-21(18)20/h2-8,11-12,19H,9-10,13-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKSIHSNOTHPTDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=CC(=C2C(=O)N(C1=O)CC3=CC=CC4=CC=CC=C43)N5CCN(CC5)C(=O)C6CC6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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